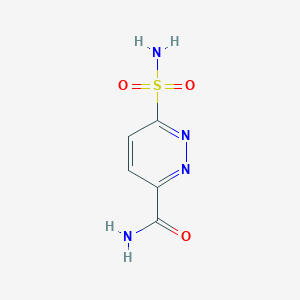

6-Sulfamoylpyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Sulfamoylpyridazine-3-carboxamide is a chemical compound with the CAS Number: 1514732-24-1 . It has a molecular weight of 202.19 and its IUPAC name is 6-sulfamoylpyridazine-3-carboxamide .

Molecular Structure Analysis

The InChI code for 6-Sulfamoylpyridazine-3-carboxamide is 1S/C5H6N4O3S/c6-5(10)3-1-2-4(9-8-3)13(7,11)12/h1-2H,(H2,6,10)(H2,7,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Sulfamoylpyridazine-3-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 202.19 .Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Water Treatment

Advanced oxidation processes (AOPs) have been evaluated for their effectiveness in degrading sulfonamide antibiotics, such as sulfamethoxypyridazine, in water treatment. Studies have shown that ozonation and photocatalysis are promising technologies for removing these contaminants from wastewater. Complete removal of sulfamethoxypyridazine can be achieved within specific treatment durations, demonstrating the potential for these methods to mitigate the environmental impact of sulfonamide antibiotics (Chuang, Luo, & Lin, 2011).

Antibiotic Mechanisms and Resistance

Research into the mechanisms of sulfonamides, including compounds related to 6-Sulfamoylpyridazine-3-carboxamide, has provided insights into their antibacterial action and potential resistance pathways. For instance, sulfasalazine, a drug composed of sulfapyridine linked to 5-aminosalicylic acid, has been shown to inhibit the growth of Mycobacterium avium subspecies paratuberculosis, suggesting a direct antimicrobial action against specific pathogens (Greenstein, Su, Shahidi, & Brown, 2007).

Synthesis and Antiviral Activity

The synthesis of thiazole C-nucleosides from glycosyl cyanides and their evaluation for antiviral activity against various viruses has been explored. Compounds showing significant antiviral activity were identified, contributing to the development of new antiviral agents (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Biochemical Applications

Sulfonamides and their derivatives have been studied for their potential in inhibiting enzymes such as carbonic anhydrase. This research has implications for developing treatments for conditions such as glaucoma, where enzyme inhibition can reduce intraocular pressure. The creation of water-soluble sulfonamides incorporating polyamino-polycarboxylate tails and their metal complexes offers a new approach to drug design with improved efficacy and reduced side effects (Scozzafava, Menabuoni, Mincione, & Supuran, 2002).

Safety and Hazards

The safety information for 6-Sulfamoylpyridazine-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

While specific future directions for 6-Sulfamoylpyridazine-3-carboxamide are not available in the retrieved data, it’s worth noting that research in related fields is ongoing. For instance, FAP-based radionuclide therapies are being explored, with promising results in preclinical and clinical trials . This could potentially guide future research directions for similar compounds.

Eigenschaften

IUPAC Name |

6-sulfamoylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3S/c6-5(10)3-1-2-4(9-8-3)13(7,11)12/h1-2H,(H2,6,10)(H2,7,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHFFSAZUJKSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)

![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2646986.png)

![Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate](/img/structure/B2646988.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2646989.png)

![1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2646995.png)